Product packaging for (2E)-11-hydroxy-2-dodecenoic acid(Cat. No.:)

(2E)-11-hydroxy-2-dodecenoic acid

Cat. No.: B1245176
M. Wt: 214.3 g/mol
InChI Key: KAAJBSCPZVDDGA-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-11-hydroxy-2-dodecenoic acid is defined as an (omega-1)-hydroxy fatty acid that is derived from trans-2-dodecenoic acid, in which the 11-pro-R hydrogen is replaced by a hydroxy group . This detailed stereochemical description is crucial for researchers working in the field of lipidomics and specialized fatty acid analysis. While the specific biological role and research applications of this compound are an area of active investigation, related hydroxy fatty acids and alkenoic acids are generally of significant interest in scientific research. Compounds with similar structures are often studied in contexts such as plant lipid metabolism and as potential intermediates in biosynthetic pathways. The structural features of this compound, including the trans double bond and the hydroxy group positioned near the terminal end of the carbon chain, suggest potential for use as a reference standard in analytical chemistry, a building block in organic synthesis, or a probe for studying enzymatic activity. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O3 B1245176 (2E)-11-hydroxy-2-dodecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

(E)-11-hydroxydodec-2-enoic acid

InChI

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h8,10-11,13H,2-7,9H2,1H3,(H,14,15)/b10-8+

InChI Key

KAAJBSCPZVDDGA-CSKARUKUSA-N

Isomeric SMILES

CC(CCCCCCC/C=C/C(=O)O)O

Canonical SMILES

CC(CCCCCCCC=CC(=O)O)O

Origin of Product

United States

Elucidation of Natural Occurrence, Isolation, and Distribution of 2e 11 Hydroxy 2 Dodecenoic Acid

Advanced Methodologies for Isolation and Purification from Complex Matrices

The isolation and purification of (2E)-11-hydroxy-2-dodecenoic acid from complex biological sources require multi-step methodologies tailored to the specific matrix.

From microbial cultures, the process typically begins with the extraction of total lipids from the cell broth or cell pellets using organic solvents like chloroform. frontiersin.org For analysis, the extracted fatty acids are often derivatized into their fatty acid methyl esters (FAMEs) by transesterification with methanol (B129727) and a catalyst like sulfuric acid. researchgate.net The resulting FAMEs can then be analyzed and quantified using gas chromatography-mass spectrometry (GC-MS). researchgate.net For purification, techniques such as thin-layer chromatography (TLC) can be used to separate different classes of lipids. davidcwhite.org

For isolation from plant sources like cutin and suberin, the insoluble polyester (B1180765) matrix must first be depolymerized. This is commonly achieved by transesterification using sodium methoxide (B1231860) in methanol, which cleaves the ester bonds and releases the monomeric fatty acid methyl esters. nih.gov After derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, the monomers can be identified by GC-MS. biocyclopedia.com

In the case of invertebrate products like royal jelly, high-performance liquid chromatography (HPLC) is a standard method for the determination and quantification of marker compounds like 10-HDA. zju.edu.cnijcmas.com For broader isolation of fatty acids, a preliminary solvent extraction is employed. A novel technique, ultrasound-assisted extraction (UAE), has been shown to be effective for obtaining fatty acids from royal jelly, offering higher yields compared to traditional solvent extraction. researchgate.net Further purification of individual fatty acids from the extract is often achieved using reversed-phase HPLC. researchgate.net

Isolation and Purification Methodologies

Source MatrixExtraction/DepolymerizationPurificationAnalysisReference
Microbial CultureOrganic solvent extraction (e.g., chloroform)Thin-Layer Chromatography (TLC)GC-MS (after derivatization to FAMEs) frontiersin.orgresearchgate.netdavidcwhite.org
Plant PolyestersTransesterification (e.g., NaOMe in Methanol)-GC-MS (after derivatization) biocyclopedia.comnih.gov
Royal JellySolvent extraction, Ultrasound-Assisted Extraction (UAE)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)HPLC, GC-MS zju.edu.cnijcmas.comresearchgate.net

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is an indispensable tool for the separation and quantification of fatty acids from complex biological mixtures. taylorfrancis.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for analyzing compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is favored for its ability to separate non-volatile and thermally sensitive molecules without the need for derivatization. aocs.org Reversed-phase HPLC, particularly with a C18 column, is a common approach for separating fatty acids based on their hydrophobicity, which is influenced by chain length and degree of unsaturation. apiservices.bizresearchgate.net Hydroxy fatty acids can be effectively separated and quantified using this method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and structural identification. aocs.orgnih.gov

Gas Chromatography (GC) offers high-resolution separation but requires that the analytes be volatile and thermally stable. taylorfrancis.com For fatty acids, this necessitates a derivatization step to convert the carboxylic acid and hydroxyl groups into more volatile forms, such as methyl esters (FAMEs) or trimethylsilyl (TMS) ethers. mdpi.come3s-conferences.org Following derivatization, the sample is analyzed, typically using a capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on fragmentation patterns. nih.govresearchgate.net

Table 1: Representative Chromatographic Conditions for Hydroxy Fatty Acid Analysis

Parameter HPLC Method GC-MS Method
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm) Capillary Column (e.g., DB-5ms, 30m x 0.25mm)
Mobile/Carrier Gas Gradient of Methanol and acidified Water Helium at a constant flow rate (e.g., 1.0 mL/min)
Detection UV (215 nm) or ESI-MS Mass Spectrometry (Electron Ionization)
Sample Preparation Direct injection after extraction Derivatization to methyl ester (FAME) required
Typical Retention Dependent on gradient, chain length, polarity Dependent on temperature program, volatility

This table presents typical parameters and is for illustrative purposes. Actual conditions would require optimization for the specific analyte and matrix.

Selective Extraction Procedures (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The initial step in isolating this compound from a potential natural source involves its extraction from the biological matrix. The choice of method depends on the polarity of the target compound and the nature of the matrix.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For lipid extraction from aqueous samples like royal jelly, a common LLE system is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture. nih.govnih.gov The lipids, including free fatty acids, partition into the non-polar organic phase, separating them from polar components like sugars and proteins. nih.gov The solvent-to-sample ratio is a critical parameter that must be optimized to ensure high recovery. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often faster alternative to LLE. nih.gov SPE utilizes a solid sorbent packed into a cartridge to adsorb the analyte from a liquid sample. aocs.org By washing the cartridge with various solvents, interfering compounds can be removed before the desired compound is eluted with a final, selective solvent. For separating fatty acid classes, silica (B1680970) gel (Si) or aminopropyl-bonded silica (NH2) cartridges are frequently used. nih.gov For example, a common strategy involves loading the lipid extract onto a silica cartridge, eluting neutral lipids with a non-polar solvent like hexane (B92381)/diethyl ether, and then eluting the free fatty acids with a more polar solvent mixture, such as diethyl ether containing acetic acid. aocs.orgnih.gov

Table 2: Comparison of Selective Extraction Techniques for Fatty Acids

Technique Principle Common Solvents/Sorbents Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids Chloroform/Methanol, Diethyl Ether Well-established, good for bulk extraction Labor-intensive, large solvent volumes, poor selectivity nih.govmdpi.com
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent Silica (Si), Aminopropyl (NH2) High selectivity, reduced solvent use, faster Requires method development, potential for irreversible adsorption nih.govtheses.cz

This table summarizes general characteristics of the extraction methods.

Crystallization and Concentrative Approaches for Yield Enhancement

Following extraction and initial chromatographic separation, further purification and concentration are often necessary to obtain this compound in high purity and yield.

Crystallization is a powerful purification technique for solids, exploiting differences in solubility. For fatty acids, crystallization can be induced from a solvent by lowering the temperature, which decreases the solubility of the acid and causes it to precipitate out of the solution, leaving impurities behind. nih.gov The choice of solvent is critical; for instance, hexane is often used for crystallizing fatty acid methyl esters. core.ac.uk The process is influenced by the fatty acid's chain length and degree of saturation, with longer, more saturated chains generally crystallizing more readily. nih.gov Another approach involves precipitating the crude acid from a reaction mixture by acidification, followed by purification through trituration with a suitable solvent like acetonitrile (B52724). acs.org

Yield Enhancement strategies focus on optimizing every step of the isolation process. In extraction, techniques like ultrasound-assisted extraction (UAE) can increase yield and reduce extraction times compared to conventional methods. researchgate.net During chemical modifications, such as the transesterification step in biodiesel production, neutralizing the catalyst with acid at the appropriate time can stop saponification, a side reaction that consumes the desired product and complicates separation, thereby increasing the final yield. mdpi.com For concentrative purposes, rotary evaporation is commonly used to gently remove solvents from the purified fractions without degrading the compound. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of 2e 11 Hydroxy 2 Dodecenoic Acid

Characterization of Precursor Molecules and Metabolic Intermediates

The biosynthesis of (2E)-11-hydroxy-2-dodecenoic acid begins with common fatty acid precursors. While the exact starting molecule can vary, longer-chain fatty acids are typical substrates. For instance, in the honeybee, there is evidence that octadecanoic acid is a precursor for hydroxylated decenoic acids. researchgate.net This long-chain saturated fatty acid undergoes a series of modifications to be shortened and functionalized.

The pathway proceeds through several key metabolic intermediates. Following initial hydroxylation, the fatty acid undergoes β-oxidation, a process that shortens the carbon chain. researchgate.net This leads to the formation of shorter hydroxy fatty acids. For example, the β-oxidation of 18-carbon hydroxy acids can yield 10-carbon hydroxy acids. researchgate.net An important intermediate in some biosynthetic routes is trans-2-decenoic acid. nih.govacs.org This α,β-unsaturated fatty acid is then hydroxylated at the terminal carbon to produce the final product. Another key intermediate type is a fatty acid hydroperoxide, which is formed by the action of dioxygenases and subsequently cleaved. nih.govnih.gov

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

Molecule Type Role in Pathway
Octadecanoic acidPrecursorStarting long-chain fatty acid. researchgate.net
Fatty Acid HydroperoxidesIntermediateFormed by dioxygenases, precursor to cleavage. nih.govnih.gov
trans-2-Decenoic acidIntermediateα,β-unsaturated fatty acid, direct precursor to final hydroxylation. nih.govacs.org
10-Hydroxydecanoic acidIntermediateSaturated hydroxy fatty acid formed before desaturation. researchgate.net
12-oxo-9(Z)-dodecenoic acidIntermediateAn oxo-acid resulting from hydroperoxide cleavage. nih.gov

Identification and Functional Analysis of Key Biosynthetic Enzymes

The conversion of precursor molecules into this compound is catalyzed by a suite of specific enzymes. The functional analysis of these enzymes reveals a multi-step process involving oxidation, cleavage, and isomerization.

Dioxygenases, particularly lipoxygenases (LOXs), play a critical role in initiating the biosynthetic pathway. nih.govnih.gov These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. nih.govnih.gov This reaction is a key step in generating the necessary substrate for subsequent cleavage by hydroperoxide lyases. LOXs are non-heme iron-containing enzymes that exhibit regio- and stereospecificity, meaning they introduce the hydroperoxy group at a specific position on the fatty acid chain. researchgate.net For example, 13-LOX specifically oxygenates linoleic or linolenic acid at the 13th carbon, producing 13-hydroperoxides which are precursors for C12-oxoacids. nih.govnih.gov

Following the formation of a fatty acid hydroperoxide, hydroperoxide lyases (HPLs) catalyze the cleavage of carbon-carbon bonds. nih.govnih.gov HPLs are typically members of the cytochrome P450 family (CYP74). nih.gov They act on the hydroperoxide substrate, leading to the formation of an aldehyde and an ω-oxoacid. nih.govresearchgate.net Specifically, the cleavage of a 13-hydroperoxide of an 18-carbon fatty acid can yield a C6-aldehyde and a C12-oxoacid, such as 12-oxo-dodecenoic acid. nih.govnih.gov This cleavage reaction is a pivotal step in shortening the carbon chain of the initial fatty acid precursor to the C12 length of the final product. nih.govnih.govresearchgate.net The reaction proceeds through a short-lived hemiacetal intermediate which then dissociates. researchgate.net

The introduction of a hydroxyl group at the terminal (ω) carbon is a crucial step in the formation of this compound. This reaction is catalyzed by terminal hydroxylases, often belonging to the cytochrome P450 (CYP) superfamily of monooxygenases. wikipedia.orgresearchgate.netnih.gov These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to hydroxylate the terminal methyl group of a fatty acid. wikipedia.org CYP enzymes from the CYP4 family are well-known for their fatty acid ω-hydroxylation activity. nih.govnih.gov In engineered biosynthetic pathways, specific P450 enzymes, such as CYP153A, have been successfully used to catalyze the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA (a structurally related compound), demonstrating the feasibility of this enzymatic step. nih.govacs.org

The final structure of this compound features a trans double bond between the second and third carbons (the C2 position). The formation and correct configuration of this double bond are critical and involve the action of isomerases and reductases. The β-oxidation pathway, which is involved in shortening the fatty acid chain, naturally produces a trans-Δ2-enoyl-CoA intermediate. libretexts.orgyoutube.com If an intermediate with a cis double bond is formed, an enoyl-CoA isomerase is required to convert it to the trans configuration, allowing it to proceed through the β-oxidation pathway. youtube.com Furthermore, in the metabolism of polyunsaturated fatty acids, reductases such as 2,4-dienoyl-CoA reductase may be necessary to reduce conjugated double bonds to a single double bond in the correct position for further processing by β-oxidation enzymes. libretexts.orgyoutube.com Fatty acyl reductases (FARs) are also a class of enzymes that can reduce fatty acyl-CoAs to primary fatty alcohols, though their direct role in this specific pathway is less characterized. nih.gov

Table 2: Key Enzymes and their Functions

Enzyme Class Specific Example(s) Function
DioxygenasesLipoxygenases (LOXs)Catalyze the formation of fatty acid hydroperoxides from polyunsaturated fatty acids. nih.govnih.gov
Hydroperoxide Lyases (HPLs)CYP74 family enzymesCleave carbon-carbon bonds in fatty acid hydroperoxides to form aldehydes and ω-oxoacids. nih.govnih.gov
Terminal HydroxylasesCytochrome P450s (e.g., CYP4 family, CYP153A)Add a hydroxyl group to the terminal carbon of a fatty acid. nih.govwikipedia.orgnih.gov
IsomerasesEnoyl-CoA isomeraseConverts cis double bonds to the trans configuration required for β-oxidation. youtube.com
Reductases2,4-dienoyl-CoA reductase, Fatty Acyl Reductases (FARs)Reduce double bonds during fatty acid metabolism. libretexts.orgyoutube.comnih.gov

Genetic Regulation of Biosynthetic Gene Clusters

The biosynthesis of complex fatty acid derivatives like this compound is often orchestrated by genes clustered together in the genome. While specific gene clusters for this exact compound are not fully elucidated in all organisms, studies in insects provide insights into the genetic regulation of fatty acid metabolism.

In insects, the expression of genes involved in fatty acid synthesis and modification is tightly regulated. novapublishers.comnih.gov Key transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, play a significant role. For instance, in some insects, the nuclear receptor HNF4 has been identified as a key regulator of lipid metabolism, potentially analogous to PPARα in mammals, which is known to be regulated by fatty acids. novapublishers.com The expression of genes encoding enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), which are fundamental for de novo fatty acid synthesis, is often coordinated. novapublishers.comnih.govnih.gov

Furthermore, the expression of these biosynthetic genes can be influenced by developmental stage and environmental cues. For example, in the context of diapause (a period of suspended development in insects), genes involved in lipid accumulation are significantly upregulated. nih.gov In social insects, the production of specific fatty acids for pheromones or royal jelly is likely under strict genetic control related to caste and reproductive status. nih.gov The study of gene clusters in various organisms reveals that genes for related functions are often located in close proximity, allowing for coordinated regulation. oup.com However, more research is needed to identify and characterize the specific gene clusters responsible for the biosynthesis of this compound in different species.

Transcriptional Control and Promoter Activity

The expression of the enzymes responsible for producing this compound is tightly controlled at the transcriptional level. This regulation ensures that the compound is synthesized only when needed, often in response to specific developmental or environmental cues. While direct studies on this specific molecule's promoters are absent, the regulation of the key enzyme families, particularly fungal Cytochrome P450s, provides a strong model.

Fungal CYP genes are known to be regulated by a variety of factors. Their promoters contain specific DNA sequences, known as response elements, that bind to transcription factors. These interactions can either activate or repress gene expression. For instance, the expression of many fungal P450s involved in secondary metabolism is induced by the very substrates they act upon or by the presence of toxins that need to be detoxified. nih.govresearchgate.net In pathogenic fungi, the expression of certain CYPs is significantly upregulated during interaction with a host plant, indicating a role in virulence. nih.gov

The regulation of P450 genes is often complex, involving multiple transcription factors that can work together to fine-tune the level of enzyme production. This intricate control allows the organism to mount a highly specific metabolic response to changing conditions.

Regulatory Protein Interactions and Signal Transduction

The transcription of biosynthetic genes is governed by upstream signal transduction pathways that translate external or internal signals into changes in gene expression. For P450-mediated fatty acid hydroxylation, these pathways are critical for initiating the synthesis process.

In fungi, signal transduction pathways involving G-protein coupled receptors or MAP kinase (mitogen-activated protein kinase) cascades are often linked to the regulation of secondary metabolism. nih.gov These pathways can be triggered by various stimuli, such as nutrient availability, oxidative stress, or chemical signals from other organisms. Upon activation, a cascade of protein phosphorylation events ultimately leads to the activation of specific transcription factors that bind to the promoter regions of CYP genes.

Comparative Biosynthesis Across Diverse Organisms

The ability to hydroxylate fatty acids is widespread across different biological kingdoms, including fungi, plants, and animals. However, the specific position of hydroxylation (regioselectivity) and the subsequent modifications vary significantly, leading to a diverse array of bioactive lipids.

Evolutionary Conservation and Divergence of Pathways

The core enzymes involved in fatty acid metabolism, such as those for β-oxidation and the Cytochrome P450 monooxygenases, are ancient and evolutionarily conserved. nih.govreactome.org The CYP superfamily, in particular, has undergone massive expansion and diversification, especially in fungi and plants. nih.govresearchgate.net This diversification has arisen primarily through gene duplication events followed by the evolution of new functions. nih.gov

While the fundamental catalytic mechanism of P450 enzymes—activating oxygen to insert into a C-H bond—is conserved, the structure of the active site has diverged significantly. rsc.org This divergence allows different P450s to recognize fatty acids of varying chain lengths and to hydroxylate them at different positions (e.g., terminal ω-position vs. sub-terminal ω-1, ω-2 positions). researchgate.netnih.gov For example, the CYP pathway responsible for ω-hydroxylation is conserved from bony vertebrates onward, while other pathways like the lipoxygenase (LOX) pathway show different evolutionary timelines. nih.gov

The formation of the trans-2-enoyl group, a feature of this compound, is a canonical step in the universally conserved β-oxidation pathway, catalyzed by acyl-CoA dehydrogenase. libretexts.org This suggests that the biosynthesis of the target molecule likely co-opts this fundamental metabolic step.

Species-Specific Pathway Variations

The combination of different hydroxylases, desaturases, and chain-shortening enzymes has led to a remarkable diversity of hydroxy fatty acids across species.

Fungi: The fungus Cephalosporium recifei is known to produce a lactone of 11-hydroxy-trans-8-dodecenoic acid . cdnsciencepub.comacs.org This demonstrates the existence of a fungal enzyme system capable of performing the key ω-1 hydroxylation on a C12 fatty acid backbone, a crucial step for the synthesis of the target compound. Fungal P450s from the CYP505 family are known to hydroxylate fatty acids at sub-terminal positions. rsc.org

Plants: Plants synthesize an enormous variety of unusual fatty acids. researchgate.net For example, Lesquerella fendleri produces lesquerolate (a C20 HFA), and castor bean (Ricinus communis) produces ricinoleic acid (12-hydroxy-9Z-octadecenoic acid). nih.govusda.gov The biosynthesis in plants often involves specialized fatty acid hydroxylases (FAHs) that can also possess desaturase activity. usda.gov

Insects: Honeybees (Apis mellifera) produce large amounts of 10-hydroxy-2-decenoic acid (10-HDA) in their royal jelly. This process involves the ω-hydroxylation of a longer-chain fatty acid (like stearic acid) followed by chain shortening via β-oxidation to yield the C10 product. nih.gov This pathway highlights a different regioselectivity (ω, not ω-1) compared to what is required for this compound. Interestingly, the stingless bee Melipona scutellaris does not appear to use 10-HDA for caste differentiation, pointing to species-specific roles and biosynthesis of these compounds. nih.gov

Bacteria: While not a natural producer, Escherichia coli has been engineered to synthesize 10-HDA. This was achieved by introducing a bacterial P450 system for terminal hydroxylation and modifying the native β-oxidation pathway to supply the trans-2-decenoic acid precursor. nih.govacs.org This demonstrates the modularity of these biosynthetic components.

The table below summarizes the diversity of related fatty acid hydroxylation pathways across different organisms.

Interactive Table: Examples of Hydroxy Fatty Acid Biosynthesis Across Species
OrganismCompound ProducedKey Enzyme(s)Pathway Characteristics
Cephalosporium recifei (Fungus)11-hydroxy-trans-8-dodecenoic acidP450 Monooxygenase (putative)ω-1 hydroxylation of a C12 fatty acid. cdnsciencepub.comacs.org
Apis mellifera (Honeybee)10-hydroxy-2-decenoic acid (10-HDA)P450 Monooxygenase, β-oxidation enzymesω-hydroxylation of a C18/C16 acid followed by chain shortening. nih.gov
Ricinus communis (Castor Bean)Ricinoleic acid (12-hydroxy-9Z-octadecenoic acid)Fatty Acid Hydroxylase 12 (FAH12)In-chain hydroxylation of oleic acid. nih.gov
Engineered E. coli (Bacterium)10-hydroxy-2-decenoic acid (10-HDA)CYP153A, Acyl-CoA dehydrogenaseCombination of bacterial P450 and β-oxidation pathway. nih.govacs.org

Chemical Synthesis and Strategic Derivatization of 2e 11 Hydroxy 2 Dodecenoic Acid

Total Synthesis Approaches and Methodological Innovation

The complete chemical synthesis of (2E)-11-hydroxy-2-dodecenoic acid from simple, readily available starting materials is a key area of research. These efforts not only provide access to the natural product but also drive the development of new synthetic methodologies. A successful total synthesis hinges on the strategic and sequential introduction of the three key structural features: the carboxylic acid, the (2E)-alkene, and the 11-hydroxyl group.

Stereoselective Formation of the (2E) Double Bond

Achieving the correct trans (or E) configuration of the double bond between carbons 2 and 3 is a critical step in the synthesis of this compound. Various classic and modern olefination reactions have been adapted for this purpose.

Method Description Key Reagents Advantages Challenges
Wittig Reaction The reaction of an aldehyde with a phosphorus ylide. Stabilized ylides generally favor the formation of (E)-alkenes.Phosphonium salt, baseWell-established, reliablePotential for (Z)-isomer formation, removal of phosphine (B1218219) oxide byproduct
Horner-Wadsworth-Emmons (HWE) Reaction A modification of the Wittig reaction using phosphonate (B1237965) carbanions. It typically provides excellent (E)-selectivity.Phosphonate ester, baseHigh (E)-selectivity, water-soluble phosphate (B84403) byproduct is easily removedRequires synthesis of the phosphonate reagent
Julia-Kocienski Olefination A sulfone-based olefination method that generally provides high (E)-selectivity.Phenyltetrazolyl sulfone, baseHigh (E)-selectivity, mild reaction conditionsMulti-step process to prepare the sulfone precursor
Palladium-Catalyzed Cross-Coupling Reactions such as the Heck or Suzuki coupling can be employed to construct the C2-C3 double bond with high stereocontrol. nih.govPalladium catalyst, organometallic reagent, halide/triflateHigh stereoselectivity, broad functional group toleranceCatalyst cost and sensitivity, potential for side reactions

Recent advancements in catalysis have offered more refined control over the stereochemical outcome. For instance, palladium-catalyzed reactions of 3,4-alkadienoates with aryl halides have been shown to produce 2(E),4-alkadienoates with high stereoselectivity, a methodology that could be adapted for the synthesis of the target molecule. nih.gov

Regioselective Installation of the 11-Hydroxyl Group

Introducing a hydroxyl group specifically at the C-11 position of a twelve-carbon chain, while avoiding oxidation at other positions, is a significant regiochemical challenge.

One common strategy involves starting with a precursor that already contains a functional group at or near the desired position, which can then be converted to the hydroxyl group. For example, a starting material with a terminal double bond can undergo anti-Markovnikov hydroboration-oxidation to install the hydroxyl group at the terminal carbon (C-12), followed by a two-step oxidation and reduction sequence to shift it to the C-11 position.

Alternatively, direct C-H activation and oxidation methods are being explored. While challenging for aliphatic chains due to the similar reactivity of C-H bonds, advances in catalyst design are making this a more feasible approach. For instance, cytochrome P450 enzymes can hydroxylate fatty acids at various positions, and while ω- and (ω-1)-hydroxylation are common, achieving high selectivity for the C-11 position often requires enzyme engineering. nih.gov

Protecting Group Chemistry and Reaction Optimization

Throughout the multi-step synthesis of this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.

The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester, which is stable under many reaction conditions but can be readily cleaved at the end of the synthesis. The hydroxyl group, once installed, is often protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS) or a benzyl (B1604629) ether. fiveable.me The choice of protecting group is critical and must be "orthogonal" to the others, meaning one can be removed without affecting the others. creative-peptides.comiris-biotech.de

Common Protecting Groups in Fatty Acid Synthesis

Functional Group Protecting Group Protection Reagent Deprotection Conditions
Carboxylic AcidMethyl EsterMethanol (B129727), Acid CatalystSaponification (e.g., NaOH, H₂O)
Carboxylic AcidBenzyl EsterBenzyl alcohol, DCCHydrogenolysis (H₂, Pd/C)
Hydroxyl GroupTBDMS EtherTBDMSCl, ImidazoleFluoride source (e.g., TBAF)
Hydroxyl GroupBenzyl EtherBenzyl bromide, BaseHydrogenolysis (H₂, Pd/C)

Reaction optimization is an ongoing process in any synthetic endeavor. This involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading to maximize the yield and purity of the desired product at each step.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are more environmentally benign. nih.gov In the context of synthesizing this compound, this can involve several strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Starting from plant-based materials or other renewable sources can reduce the reliance on petrochemicals. nih.gov

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric amounts of reagents. rsc.orgmdpi.com

Benign Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or supercritical CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The use of biocatalysis, as discussed in the next section, is a particularly powerful approach for incorporating green chemistry principles into the synthesis of fatty acid analogues.

Semi-Synthesis and Biocatalytic Transformations for Analogues

Semi-synthesis, which starts from a naturally occurring and structurally related compound, can be a more efficient route to this compound and its analogues. Biocatalysis, the use of enzymes to perform chemical transformations, is a key tool in this approach.

Enzyme-Mediated Modifications of Related Fatty Acids

Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. nih.govresearchgate.net For the synthesis of hydroxylated fatty acids, cytochrome P450 monooxygenases are particularly relevant. researchgate.netnih.gov These enzymes are capable of hydroxylating unactivated C-H bonds with high regioselectivity and stereoselectivity.

For example, a biocatalytic approach could involve the following steps:

Selection of a suitable starting fatty acid: This could be a readily available saturated or unsaturated fatty acid.

Enzyme screening or engineering: Identifying or creating a cytochrome P450 enzyme that can selectively hydroxylate the C-11 position of the chosen starting material. nih.govresearchgate.net

Whole-cell biotransformation: Using a microorganism (like E. coli or yeast) that has been engineered to express the desired enzyme to carry out the hydroxylation reaction. nih.govnih.gov

Further chemical modification: If necessary, additional chemical steps can be used to introduce the (2E)-double bond.

Examples of Enzyme-Mediated Fatty Acid Modifications

Enzyme Class Reaction Type Example Substrate Example Product
Cytochrome P450 MonooxygenaseHydroxylationDodecanoic acid11-Hydroxydodecanoic acid
LipoxygenaseDioxygenationLinoleic acidHydroperoxy fatty acid
DehydrogenaseOxidationAlcoholAldehyde/Ketone
Ene-reductaseReduction of C=C bondα,β-Unsaturated esterSaturated ester

Microbial Biotransformations to Alter Structure

Microbial biotransformations offer a powerful and selective approach for the structural modification of fatty acids, including the synthesis of hydroxylated derivatives. Engineered whole-cell biocatalysts, particularly those utilizing cytochrome P450 (CYP) monooxygenases, are at the forefront of this technology. These enzymes can introduce hydroxyl groups at specific positions on the fatty acid backbone with high regioselectivity.

For instance, a common strategy involves the use of engineered Escherichia coli strains to produce ω-hydroxy fatty acids. While direct biotransformation of this compound is not extensively documented, the principles are well-established through work on similar molecules. The biosynthesis of the related C10 compound, 10-hydroxy-2-decenoic acid (10-HDA), often employs a two-step enzymatic process within a single host. acs.org This typically involves:

Desaturation: An acyl-CoA dehydrogenase introduces an α,β-double bond (at the C2 position) into a saturated fatty acid precursor. nih.gov

Hydroxylation: A P450 enzyme then catalyzes the terminal (ω) or sub-terminal (ω-1) hydroxylation of the newly formed unsaturated fatty acid. acs.org

Researchers have successfully produced ω-hydroxy dodecanoic acid from dodecanoic acid using engineered E. coli expressing a fusion protein of CYP153A monooxygenase and the reductase domain of P450 BM3. nih.gov By co-expressing an outer membrane transport system (AlkL), substrate uptake was improved, leading to yields of 4 g/L of ω-hydroxy dodecanoic acid. nih.gov This same principle could be applied to a precursor like trans-2-dodecenoic acid to yield the target molecule, this compound.

Table 1: Examples of Microbial Biotransformation Strategies for Hydroxy Fatty Acids This table is interactive and can be sorted by clicking on the headers.

Precursor Biocatalyst System Key Enzymes Product Reference
Dodecanoic Acid Engineered E. coli CYP153A fusion protein ω-Hydroxy dodecanoic acid nih.gov
Decanoic Acid Engineered E. coli (ΔfadBJR) Acyl-CoA Dehydrogenase (ACOX), P450 (CYP) 10-Hydroxy-2-decenoic acid acs.orgnih.gov
trans-2-Decenoic Acid Engineered E. coli P450 (CYP153A33/M228L-CPRBM3), Glucose Dehydrogenase (GDH) 10-Hydroxy-2-decenoic acid acs.org

Design and Synthesis of Structural Analogues and Derivatives

The rational design and synthesis of structural analogues of this compound allow for systematic investigation into structure-activity relationships. Modifications typically target the three key features of the molecule: the carboxylic acid head, the terminal hydroxyl tail, and the aliphatic chain.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a prime target for modification, most commonly through conversion to esters or amides. This alteration can significantly impact the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.

Esterification: The synthesis of fatty acid esters, such as the ethyl ester of 10-hydroxy-2-decenoic acid, is a common derivatization. researchgate.net This is typically achieved through standard acid-catalyzed esterification with the corresponding alcohol or via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction using a phosphorus ylide that already contains the ester group. researchgate.net

Amidation: The conversion of the carboxylic acid to an amide is another important modification. While the direct aminolysis of esters can be challenging, efficient methods have been developed. google.com A particularly rapid and high-yield approach involves reacting an ester with sodium amidoboranes (like NaNH₂BH₃ or NaMeNHBH₃) at room temperature. nih.govresearchgate.net This catalyst-free method can produce primary and secondary amides in quantitative yields within minutes, offering a versatile tool for modifying the carboxylic acid terminus. nih.gov

Alterations at the Hydroxyl Moiety (e.g., Esterification, Phosphorylation)

The terminal hydroxyl group offers another site for strategic derivatization, enabling the introduction of a wide range of functionalities.

Esterification: Similar to the carboxylic acid group, the hydroxyl moiety can be acylated to form an ester linkage. This can be accomplished by reacting the hydroxy acid with an acyl chloride in the presence of a base like pyridine. nih.gov This strategy allows for the attachment of various other fatty acids or functional groups to the hydroxyl end of the molecule.

Phosphorylation: The introduction of a phosphate group can dramatically alter the molecule's biochemical properties, often transforming it into a signaling molecule or a substrate for specific enzymes. For example, studies on the related compound (9Z)-12-hydroxy-9-dodecenoic acid (HDA) have shown that it can be phosphorylated and subsequently influence protein kinase activity. nih.gov This suggests that this compound could also be a substrate for kinases, making its phosphorylated derivative a valuable tool for biochemical investigation.

Variations in Chain Length and Degree of Unsaturation

Chain Length Variation: The synthesis of homologous series, such as the well-studied C10 compound 10-hydroxy-2-decenoic acid, provides insight into the effect of chain length. researchgate.netresearchgate.netresearchgate.net Synthetic routes to these analogues often start from precursors of the desired chain length, such as 1,8-octanediol (B150283) for the C10 acid, followed by oxidation and olefination to construct the α,β-unsaturated acid functionality. researchgate.net

Degree of Unsaturation: Increasing the number of double bonds in the carbon chain can introduce conformational rigidity and alter the molecule's shape. An example of this is (2E,4E,6E)-11-hydroxy-4-methyldodeca-2,4,6-trienoic acid, an analogue that features a conjugated triene system. nih.gov Such compounds can be synthesized through various olefination and coupling strategies to build the polyene structure.

Table 2: Examples of Structural Analogues with Chain Variations This table is interactive and can be sorted by clicking on the headers.

Analogue Name Key Structural Variation Reference
10-Hydroxy-2-decenoic acid Shorter chain length (C10) researchgate.netresearchgate.net
(R)-3-Hydroxy-decanoic acid Shorter chain (C10), different hydroxyl position frontiersin.org
(2E,4E,6E)-11-hydroxy-4-methyldodeca-2,4,6-trienoic acid Increased unsaturation (triene) nih.gov

Introduction of Heteroatoms or Cyclic Structures

Introducing heteroatoms (e.g., oxygen, nitrogen) into the carbon backbone or inducing cyclization can lead to analogues with profoundly different three-dimensional structures and chemical properties.

Cyclic Structures (Lactonization): One of the most direct ways to form a cyclic analogue is through intramolecular esterification, or lactonization, between the terminal hydroxyl group and the carboxylic acid. This reaction forms a macrocyclic lactone. The synthesis of the lactone of (+-)-11-hydroxy-trans-8-dodecenoic acid, a macrolide from Cephalosporium recifei, demonstrates the feasibility of this transformation for similar C12 hydroxy acids. acs.org Such reactions are often promoted by specific macrolactonization reagents.

Heteroatom Introduction and Cyclization: More complex synthetic sequences can introduce heteroatoms to form heterocyclic structures. While not directly demonstrated for this compound, synthetic strategies exist for creating cyclic β-amino acid derivatives from acyclic precursors. nih.gov These multi-step syntheses can involve epoxidation of a double bond followed by regioselective ring-opening with a nitrogen nucleophile and subsequent cyclization, offering a pathway to novel heterocyclic analogues. nih.gov

Molecular and Cellular Biological Activities of 2e 11 Hydroxy 2 Dodecenoic Acid in Mechanistic Research

Receptor Binding and Activation Mechanisms

The biological effects of (2E)-11-hydroxy-2-dodecenoic acid are initiated through its interaction with various cellular receptors. These interactions can lead to the activation or inhibition of receptor functions, thereby triggering downstream signaling events.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., FFAR4)

Research into the interaction of this compound with G protein-coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 4 (FFAR4), is an active area of investigation. FFAR4, also known as GPR120, is recognized for its role in metabolic and inflammatory processes, and it is activated by various long-chain fatty acids. nih.govnih.gov The binding of a ligand to FFAR4 can initiate signaling through Gαq or β-arrestin-2 pathways. nih.gov While omega-3 fatty acids are known endogenous ligands for FFAR4 nih.gov, the specific binding affinity and activation mechanisms of this compound at this receptor are yet to be fully elucidated. The structural characteristics of this compound suggest it may serve as a potential ligand for FFAR4, which could, in turn, influence cellular responses related to inflammation and metabolism.

Nuclear Receptor Modulation (e.g., Estrogen Receptor)

Nuclear receptors, such as the estrogen receptor, are critical regulators of gene expression involved in a myriad of physiological functions. Some fatty acids and their metabolites can modulate the activity of these receptors. For instance, certain hydroxylated estrogen metabolites have shown the ability to interact with estrogen receptors, although with varying effects. wikipedia.org The potential for this compound to act as a modulator of the estrogen receptor and other nuclear receptors is a plausible area for further research, though direct evidence of such interactions is currently limited.

Enzyme-Target Interactions and Inhibition/Activation

The interaction of fatty acids with cellular enzymes can lead to either inhibition or activation, thereby affecting metabolic and signaling pathways. For example, the synthesis of ω-hydroxy dodecanoic acid can be influenced by product inhibition in certain enzymatic reactions. nih.gov While specific data on this compound is not extensively detailed, its structural similarity to other bioactive lipids suggests it could interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key in the inflammatory process. nih.gov

Modulation of Intracellular Signaling Pathways

Following receptor binding, this compound can influence a network of intracellular signaling pathways that govern cellular processes like inflammation, proliferation, and survival.

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. The activation of FFAR4 by certain fatty acids has been shown to suppress inflammation by inhibiting the NF-κB pathway. nih.gov Specifically, the binding of a ligand to FFAR4 can lead to the recruitment of β-arrestin-2, which then interferes with the TAK1 binding protein (TAB1), a component necessary for NF-κB activation. nih.gov This mechanism ultimately leads to a reduction in the translocation of NF-κB to the nucleus and a decrease in the expression of pro-inflammatory genes. nih.gov The potential for this compound to regulate the NF-κB pathway, likely through its interaction with receptors like FFAR4, represents a significant area of its biological activity.

MAPK/ERK and JNK Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades, are crucial for a wide range of cellular functions. The activation of FFAR4 has been linked to the phosphorylation of ERK. Research on the related compound 10-hydroxy-2-decenoic acid has shown that it can suppress signaling through the p38 and JNK pathways, while not affecting ERK activity. Given these findings in a structurally similar molecule, it is plausible that this compound may also modulate these critical signaling cascades, thereby influencing cellular responses to external stimuli.

PI3K/AKT Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism. Its dysregulation is frequently implicated in various diseases, notably cancer and metabolic disorders. nih.govnih.gov Research indicates that 10-hydroxy-2-decenoic acid (10-HDA) can modulate this pathway, although its effects appear to be context-dependent.

In the setting of metabolic regulation, 10-HDA has been shown to promote the PI3K/AKT pathway. A study on diabetic mice demonstrated that 10-HDA treatment increased the protein levels of phosphorylated PI3K (P-PI3K) and phosphorylated AKT (P-AKT). rsc.org This activation was associated with enhanced glucose metabolism, suggesting a therapeutic potential for type 2 diabetes by improving insulin (B600854) signaling. rsc.orgnih.gov

Conversely, in the context of cancer, inhibition of the PI3K/AKT pathway is a key therapeutic strategy. While direct studies on 10-HDA's inhibitory role are emerging, the principle is well-established. For instance, in lymphoma cells, dual inhibitors targeting PI3K have shown efficacy in impeding cell survival and proliferation. mdpi.com The anti-cancer effects of many natural compounds are often attributed to their ability to suppress this pro-survival pathway, leading to apoptosis and cell cycle arrest. mdpi.com In human colorectal cancer cells, other natural compounds have been shown to regulate the epithelial-mesenchymal transition (EMT) via the PI3K/Akt signaling pathway, a process that 10-HDA is also known to influence. mdpi.com

STAT3 Signaling Dynamics

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and inflammation. bdjn.orgnih.gov Constitutive activation of STAT3 is a hallmark of many human cancers, making it a significant target for anti-cancer drug development. bdjn.orgnih.gov

This compound, represented by 10-HDA, has been identified as a modulator of STAT3 signaling. In human lung cancer cells (A549), 10-HDA was found to induce apoptosis by regulating several key pathways, including STAT3. nih.govmdpi.com Specifically, treatment with 10-HDA led to a decrease in the expression levels of phosphorylated STAT3 (p-STAT3). researchgate.net The phosphorylation of STAT3 is essential for its activation, dimerization, and translocation to the nucleus to regulate gene expression. nih.gov By reducing p-STAT3 levels, 10-HDA effectively curtails this pro-oncogenic signaling cascade. researchgate.net

This inhibitory effect on STAT3 is not isolated. The anti-cancer mechanism of 10-HDA often involves the simultaneous modulation of multiple interconnected signaling networks, including the MAPK and NF-κB pathways. nih.govmdpi.comresearchgate.net The downregulation of STAT3 activity contributes to the suppression of genes that promote cell proliferation and survival, thereby enhancing the apoptotic response in cancer cells. nih.govmdpi.com

Cyclic di-GMP Signaling System Interactions

Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that is a key regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles. nih.govresearchgate.net High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and extracellular matrix components, while low levels are associated with motility and biofilm dispersion. jst.go.jp

Fatty acid signaling molecules are known to play a role in bacterial communication and biofilm control. For example, cis-2-decenoic acid, a signaling molecule produced by Pseudomonas aeruginosa, can induce biofilm dispersion. nih.govdoaj.org Although direct evidence of this compound interacting with and modulating the c-di-GMP signaling system is not yet fully elucidated in the available research, its documented anti-biofilm activities suggest a potential intersection with this pathway.

The disruption of biofilm architecture and inhibition of bacterial adhesion by 10-HDA could theoretically be achieved by influencing the intracellular concentration of c-di-GMP. This could occur by inhibiting diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP, or by activating phosphodiesterases (PDEs), the enzymes that degrade it. Such modulation would lead to a reduction in the production of biofilm matrix components, aligning with the observed anti-biofilm effects.

In Vitro Pharmacological Potentials and Mechanistic Insights

Anti-inflammatory Actions in Cellular Models

This compound, primarily studied as 10-HDA, demonstrates significant anti-inflammatory properties across various cellular models. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), 10-HDA potently inhibits the production of nitric oxide (NO), a major inflammatory mediator. nih.govjst.go.jp This effect is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, 10-HDA has been shown to decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in various cell types such as chicken intestinal mucosa and human colon cancer cells (WiDr). nih.govresearchgate.netnih.gov

The underlying mechanism for these effects is frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov 10-HDA has been observed to reduce NF-κB expression and nuclear translocation, thereby preventing the transcription of numerous pro-inflammatory genes. nih.govrsc.org Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting the phosphorylation of proteins like p38 and JNK. nih.govresearchgate.net

Table 1: Summary of Anti-inflammatory Effects of 10-HDA in Cellular Models

Cell Line/ModelInducerKey FindingsAffected Mediators/PathwaysReference
RAW 264.7 MacrophagesLPSInhibited NO and IL-10 release.iNOS, IL-10, MAPK, NF-κB nih.gov
BV-2 and N9 Microglial CellsLPSDecreased NO and iNOS levels; reduced pro-inflammatory mediators.NO, iNOS, NLRP3 Inflammasome, p53 nih.gov
WiDr Human Colon Cancer CellsEndogenousInhibited production of TNF-α, IL-1β, and IL-8.TNF-α, IL-1β, IL-8, NF-κB nih.govresearchgate.net
Chicken Intestinal MucosaLPSReduced concentrations of inflammatory cytokines in serum.TNF-α, IL-1β, IL-6, NF-κB nih.gov

Anti-microbial and Anti-biofilm Activities and Mechanisms

This compound (as 10-HDA) exhibits notable anti-microbial and anti-biofilm capabilities against a range of pathogens. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses. mdpi.com

In studies against Staphylococcus aureus, a major human pathogen, 10-HDA has been shown to significantly reduce biofilm biomass at sub-inhibitory concentrations. Scanning electron microscopy has revealed that 10-HDA treatment disrupts the biofilm architecture by inhibiting the secretion of extracellular polymeric substances (EPS), which are crucial for the structural integrity of the biofilm. This leads to decreased bacterial adhesion and aggregation.

The molecular mechanism behind this activity involves the downregulation of key regulatory genes. Quantitative RT-PCR analyses have shown that 10-HDA represses the transcription of global regulators such as sarA and agrA, which control a wide array of virulence factors in S. aureus, including those essential for biofilm formation.

Beyond its anti-biofilm effects, 10-HDA also acts as a potent bactericidal agent against several animal and human pathogens, including various species of Staphylococcus, Streptococcus, Salmonella, and Escherichia coli. nih.govresearchgate.net This broad-spectrum activity highlights its potential as a natural antimicrobial agent.

Table 2: Anti-biofilm Mechanisms of 10-HDA

Target OrganismObserved EffectProposed Mechanism of ActionReference
Staphylococcus aureusReduced biofilm biomass; disrupted biofilm architecture.Inhibition of EPS secretion; decreased bacterial adhesion and aggregation.
Staphylococcus aureusDownregulation of virulence genes.Repression of global regulators sarA and agrA.
Various PathogensBactericidal activity.Direct antimicrobial action. nih.govresearchgate.net

Anti-cancer Mechanisms in Cell Lines (e.g., apoptosis, cell cycle arrest)

The anti-cancer properties of this compound (as 10-HDA) have been demonstrated in a variety of cancer cell lines. The primary mechanisms include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

10-HDA has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner in cell lines such as human lung cancer (A549), colon cancer (WiDr, HCT-116, SW-480), breast cancer (MCF-7), and liver cancer (HepG2). nih.govnih.govresearchgate.netsrce.hrscienceasia.org

Apoptosis Induction: Treatment with 10-HDA triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of key apoptosis-regulating proteins, causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govresearchgate.net In some models, the induction of apoptosis is mediated by an increase in reactive oxygen species (ROS). nih.govmdpi.com

Cell Cycle Arrest: 10-HDA can arrest the cell cycle at different phases, preventing cancer cells from replicating. In human lung cancer cells (A549), it causes cell cycle arrest at the G0/G1 phase. nih.govnih.gov In breast cancer cells (MCF-7), co-treatment with doxorubicin (B1662922) and 10-HDA leads to G1/S phase arrest, which is associated with the suppression of the oncoprotein c-MYC and activation of the tumor suppressor p53. scienceasia.org

Table 3: Anti-Cancer Effects of 10-HDA on Various Cancer Cell Lines

Cancer Cell LinePrimary MechanismKey Molecular EventsReference
A549 (Human Lung Cancer)Apoptosis, Cell Cycle Arrest (G0/G1)ROS-mediated; regulation of MAPK, STAT3, NF-κB pathways. nih.govnih.gov
HepG2 (Human Hepatoma)ApoptosisUpregulation of Caspase-3, Bax, and miR-34a; downregulation of Bcl-2. nih.govresearchgate.net
WiDr (Human Colon Cancer)Inhibition of ProliferationDose-dependent growth inhibition. nih.govresearchgate.net
MCF-7 (Human Breast Cancer)Cell Cycle Arrest (G1/S), ApoptosisSuppression of c-MYC; activation of p53. scienceasia.org
SW-480 (Human Colorectal Carcinoma)Inhibition of Migration and InvasionReversal of EMT; increased E-cadherin, decreased N-cadherin/Vimentin. srce.hr
SU-DHL-2 (Lymphoma)Inhibition of SurvivalDose-dependent suppression of cell survival. mdpi.com

No Scientific Data Available for this compound's Biological Activities

A comprehensive search of scientific literature has revealed no available data on the molecular and cellular biological activities of the chemical compound this compound. Specifically, there is a lack of research pertaining to its immunomodulatory effects on immune cells, its role in metabolic regulation in cell-based assays, and any structure-activity relationship (SAR) studies.

The initial inquiry sought to detail the specific biological functions of this compound, with a focus on the following areas:

Immunomodulatory Effects on Immune Cells: Information was sought on how this compound might alter the function of immune cells, such as macrophages, T cells, or dendritic cells.

Metabolic Regulation in Cell-Based Assays: The investigation aimed to uncover any influence of the compound on cellular metabolic pathways.

Structure-Activity Relationship (SAR) Studies: This included exploring how modifications to its chemical structure, such as the position and stereochemistry of the hydroxyl group, the configuration and position of the double bond, the length and saturation of the fatty acid chain, and other functional group modifications, would impact its biological activity.

Therefore, the requested article detailing the molecular and cellular biological activities of this compound cannot be generated at this time due to the absence of foundational scientific research on the topic. Further experimental investigation would be required to elucidate the potential biological roles of this specific fatty acid.

Advanced Analytical Methodologies for Research on 2e 11 Hydroxy 2 Dodecenoic Acid

Spectroscopic Techniques for Structural Confirmation and Quantification

Spectroscopic methods are indispensable for the detailed structural analysis of (2E)-11-hydroxy-2-dodecenoic acid, offering insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data for assigning the position of the hydroxyl group and confirming the trans configuration of the double bond.

In ¹H NMR, the protons attached to the double bond (C2 and C3) exhibit characteristic chemical shifts and coupling constants. The large coupling constant (J) between these olefinic protons is indicative of a trans or (E) configuration. The proton on the carbon bearing the hydroxyl group (C11) will appear as a multiplet, and its chemical shift confirms the location of the alcohol functionality.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each of the twelve carbon atoms in the molecule. docbrown.info The distinct chemical shifts of the carboxyl carbon (C1), the olefinic carbons (C2 and C3), and the carbon bearing the hydroxyl group (C11) are key identifiers. hmdb.ca For instance, the carbon attached to the hydroxyl group (C11) will have a chemical shift in the range typical for secondary alcohols. docbrown.info

For definitive stereochemical assignment of the chiral center at C11, derivatization with a chiral derivatizing agent (CDA) followed by NMR analysis is a common and effective strategy. researchgate.net By converting the alcohol into diastereomeric esters, the resulting NMR spectra will show separate signals for the (R) and (S) enantiomers, allowing for their differentiation and the determination of the absolute configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (COOH) ~12.0 (s, 1H) ~170-180
2 (=CH) ~7.0 (dt, 1H) ~145-155
3 (=CH) ~5.8 (d, 1H) ~120-130
10 (CH₂) ~1.5 (m, 2H) ~35-40
11 (CHOH) ~3.6 (m, 1H) ~65-75
12 (CH₃) ~1.2 (d, 3H) ~20-25

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, particularly in complex biological samples. When coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), MS provides both retention time and mass-to-charge ratio (m/z) data, enhancing the certainty of identification.

In a typical electron ionization (EI) mass spectrum of the methyl ester derivative of a hydroxy fatty acid, characteristic fragmentation patterns are observed. researchgate.net For this compound, fragmentation will likely occur at the C-C bonds adjacent to the hydroxyl group. Tandem mass spectrometry (MS/MS) further elucidates the structure by selecting a specific parent ion and fragmenting it to produce a daughter ion spectrum. researchgate.netuva.nl This fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. researchgate.netmdpi.com

In the context of metabolomics, LC-MS/MS is a powerful tool for profiling hydroxy fatty acids in biological systems. metabolomicsworkbench.orgnih.gov By comparing the fragmentation patterns and retention times of analytes in a sample to those of a known standard of this compound, researchers can confirm its presence and quantify its abundance. nih.gov

Table 2: Potential Mass Spectrometric Fragments of this compound (as methyl ester)

Fragment Description Potential m/z
Molecular Ion [M]⁺ 228 (for methyl ester)
Loss of water [M-H₂O]⁺ 210
Loss of methoxy (B1213986) group [M-OCH₃]⁺ 197
Cleavage at C10-C11 Varies with charge location
Cleavage at C11-C12 Varies with charge location

Note: Fragmentation patterns can be influenced by the ionization method used.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. wpmucdn.comdocbrown.info The IR spectrum will show characteristic absorption bands corresponding to the different vibrational modes of the molecule's bonds. masterorganicchemistry.com

Key expected IR absorptions include:

A broad O-H stretch from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. masterorganicchemistry.com

A strong C=O stretch from the carboxylic acid group, usually around 1700-1725 cm⁻¹. masterorganicchemistry.com

A C=C stretch from the alkene, typically around 1650 cm⁻¹.

A C-H stretch from the alkene at around 3010-3100 cm⁻¹.

A strong C-O stretch from the alcohol and carboxylic acid, in the 1050-1250 cm⁻¹ region.

A characteristic band for the trans double bond (out-of-plane C-H bend) around 960-970 cm⁻¹. nist.gov

UV-Vis spectroscopy is useful for detecting the conjugated system in this compound. The α,β-unsaturated carboxylic acid moiety will exhibit a characteristic absorption maximum (λmax) in the ultraviolet region, typically around 210-220 nm. apiservices.biz This property is often exploited for detection in HPLC analysis. apiservices.bizresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from various sources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of fatty acids. apiservices.bizresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. apiservices.biznih.gov

For quantification, a UV detector set at the λmax of the α,β-unsaturated carbonyl system (around 215 nm) is often used. apiservices.bizresearchgate.net By creating a calibration curve with known concentrations of a pure standard, the amount of this compound in a sample can be accurately determined. apiservices.biznih.gov The purity of a sample can also be assessed by HPLC, where a single, sharp peak at the expected retention time indicates a high degree of purity. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) of the HPLC method are important parameters that define the sensitivity of the analysis. apiservices.bizresearchgate.netnih.gov

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water/Acid (e.g., Phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Note: These are example parameters and may need to be optimized for specific applications.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. nih.gov Since fatty acids are generally not volatile enough for direct GC analysis, they are typically converted into more volatile derivatives, such as methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov

The derivatized compound is then separated on a capillary GC column, often with a polar stationary phase, based on its boiling point and interactions with the column. The retention time is a characteristic property that aids in identification. GC-MS provides both retention time and a mass spectrum, offering a high degree of confidence in the identification of the compound. nih.gov

GC can also be used for stereochemical analysis by employing a chiral stationary phase. This allows for the separation of the enantiomers of the derivatized this compound, enabling the determination of the enantiomeric excess or the absolute configuration if a pure enantiomeric standard is available.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the rapid screening of this compound in various samples. acs.orgresearchgate.net Its simplicity, low cost, and high throughput make it an ideal preliminary analytical tool before more complex and quantitative methods are employed. acs.orgeurekakit.com

In the context of this compound, TLC can be effectively used to monitor the progress of chemical syntheses or to screen biological extracts for its presence. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent system). eurekakit.com Due to the presence of both a polar hydroxyl group and a carboxylic acid function, as well as a nonpolar aliphatic chain, the choice of the mobile phase is critical for achieving good separation.

A typical TLC protocol for screening this compound would involve spotting the sample extract onto a silica gel 60 F254 plate. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of hexane (B92381), ethyl acetate, and acetic acid. The ratio of these solvents is optimized to achieve a retention factor (Rf) that allows for clear separation from other components in the sample matrix. Visualization of the spot corresponding to this compound can be achieved under UV light (254 nm) if it contains a UV-active chromophore, or by staining with a general-purpose reagent like phosphomolybdic acid or potassium permanganate (B83412) solution, which reacts with the hydroxyl or double bond functionalities.

For more specific screening, such as in the search for enzyme inhibitors, bioautography on the TLC plate can be performed. nih.gov This involves spraying the developed plate with an enzyme solution and a substrate that produces a colored product. nih.gov Inhibition of the enzyme by this compound would result in a clear zone at the corresponding Rf value. nih.gov

Table 1: Hypothetical TLC Screening Parameters for this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum or glass plates
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1, v/v/v)
Sample Application 1-5 µL of sample extract applied as a spot or band
Development In a saturated TLC chamber until the solvent front reaches ~1 cm from the top
Visualization 1. UV light (254 nm)2. Staining with phosphomolybdic acid or potassium permanganate solution
Expected Rf Value Dependent on the exact mobile phase composition, typically between 0.3 and 0.6

Hyphenated Techniques for Comprehensive Analysis

For in-depth analysis, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.

GC-MS and LC-MS/MS for Complex Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the definitive identification and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates. nih.govnih.govresearchgate.net

For GC-MS analysis, the volatility of this compound needs to be increased through derivatization. nih.gov The carboxylic acid and hydroxyl groups are typically converted to their trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters by reacting with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.gov The derivatized analyte is then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govbotanyjournals.com

LC-MS/MS is often preferred for the analysis of this compound as it generally does not require derivatization, thus simplifying sample preparation. nih.govnih.gov The compound is separated by reverse-phase liquid chromatography using a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid like formic acid to improve ionization. eurekakit.comnih.govifoodmm.com Detection is achieved using tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in negative ion mode, which is highly sensitive for carboxylic acids. eurekakit.comifoodmm.com Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. ifoodmm.com This provides excellent specificity and reduces background noise. nih.gov

Table 2: Representative GC-MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MSLC-MS/MS
Sample Preparation Liquid-liquid or solid-phase extraction, followed by derivatization (e.g., silylation)Protein precipitation, liquid-liquid or solid-phase extraction
Chromatographic Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) eurekakit.comifoodmm.com
Mobile Phase Carrier gas: HeliumGradient of water with 0.1% formic acid and acetonitrile/methanol (B129727) with 0.1% formic acid eurekakit.comnih.gov
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Negative Mode eurekakit.comifoodmm.com
Mass Spectrometry Mode Full Scan or Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM) ifoodmm.com
Precursor Ion (m/z) N/A (EI fragmentation)[M-H]⁻, e.g., 213.1
Product Ion(s) (m/z) Characteristic fragments of the derivatized moleculeSpecific fragments from the precursor ion

NMR-Based Metabolomics for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to trace the metabolic fate of this compound. In the context of metabolomics, NMR allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample, providing a snapshot of the metabolic state of a cell or organism.

By using stable isotope-labeled (e.g., ¹³C or ²H) this compound, researchers can follow its conversion into downstream metabolites. The unique NMR signals of the labeled atoms allow for the unambiguous identification of molecules derived from the administered compound. This approach is invaluable for elucidating metabolic pathways, identifying novel metabolites, and understanding the regulation of fatty acid metabolism.

For instance, ¹H-NMR can provide quantitative information on the concentration of this compound and other metabolites in an extract. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to identify the chemical structure of unknown metabolites by revealing the connectivity between protons and carbons. This information is critical for mapping the complete metabolic network associated with this compound.

Chiral Analysis for Stereoisomeric Purity and Characterization

This compound possesses a chiral center at the C-11 position, meaning it can exist as two enantiomers, (R)- and (S)-. As biological systems are often stereospecific, the biological activity of each enantiomer can differ significantly. Therefore, the ability to separate and quantify the individual enantiomers is crucial for understanding its biological function.

Chiral analysis is typically performed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov The sample, often after derivatization of the hydroxyl and/or carboxyl group, is passed through a column packed with a chiral material. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. aocs.org

For the analysis of this compound, the hydroxyl group can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, and more directly, the underivatized or a simple ester derivative of the acid can be separated on a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral fatty acids. aocs.org The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. Detection can be accomplished using UV or mass spectrometry.

Table 3: Potential Chiral HPLC Methods for the Separation of this compound Enantiomers

ParameterMethod A: Diastereomeric DerivatizationMethod B: Direct Separation on CSP
Derivatization Reaction with a chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethyl isocyanate)None or simple esterification (e.g., methyl ester)
Chromatographic Column Standard reverse-phase C18 columnChiral Stationary Phase (e.g., CHIRALPAK® series)
Mobile Phase Gradient of acetonitrile and waterIsocratic mixture of hexane and isopropanol
Detection UV-Vis or Mass SpectrometryUV-Vis or Mass Spectrometry
Principle of Separation Separation of diastereomers based on different physicochemical propertiesDifferential interaction of enantiomers with the chiral stationary phase nih.gov

Biotechnological Approaches for Sustainable Production of 2e 11 Hydroxy 2 Dodecenoic Acid

Microbial Fermentation Optimization and Strain Engineering

Microbial fermentation is a cornerstone of industrial biotechnology. By harnessing the metabolic capabilities of microorganisms, complex organic molecules can be synthesized from renewable feedstocks. The efficiency and economic viability of such processes hinge on the careful selection and genetic engineering of production strains, as well as the optimization of fermentation conditions.

The choice of microbial host is a critical first step in developing a fermentation process. Escherichia coli and various yeast species, such as Candida and Yarrowia, are the most commonly employed platforms for producing hydroxy fatty acids due to their well-understood genetics, rapid growth, and amenability to genetic modification. nih.gov

Escherichia coli has been successfully engineered as a whole-cell biocatalyst for the production of ω-hydroxy dodecanoic acid. nih.gov Researchers have selected strains like E. coli HMS174 (DE3), a well-known industrial production host, for their robustness in fermentation processes. nih.gov The primary strategy involves introducing heterologous enzymes, particularly cytochrome P450 monooxygenases (CYPs), which are capable of regioselectively hydroxylating fatty acids. nih.gov For instance, the fusion of a CYP153A monooxygenase from Marinobacter aquaeloei with the reductase domain of P450 BM3 from Bacillus megaterium created a functional chimera in E. coli that efficiently hydroxylated dodecanoic acid. nih.gov In some studies, engineered E. coli strains have been shown to produce 11-hydroxydodecanoic acid, a structurally similar compound to the target molecule. nih.gov

Yeast-based platforms , particularly engineered Candida and Yarrowia strains, are also prominent in the production of ω-hydroxy fatty acids and α,ω-dicarboxylic acids. nih.gov These systems typically utilize selective cytochrome P450 monooxygenases from the CYP52 family, which catalyze the introduction of an oxygen atom at the terminal position of alkanes and fatty acids. nih.gov While yeast-based technologies have shown significant progress, the productivity of bacterial fatty acid ω-hydroxylases has not yet reached that of the extensively engineered yeast CYP52 systems. nih.gov

The table below summarizes the production of related hydroxy fatty acids in different engineered microbial strains.

Strain Substrate Product Titer Reference
E. coli JM109-CPR2mut Dodecanoic acid ω-hydroxy dodecanoic acid 439 mg/L nih.gov
E. coli HMS174-CPR2mut Dodecanoic acid ω-hydroxy dodecanoic acid 1.2 g/L nih.gov
E. coli HMS174-CPR2mut + AlkL Dodecanoic acid methyl ester ω-hydroxy dodecanoic acid 4.0 g/L nih.gov
Engineered E. coli Decanoic acid 10-Hydroxy-2-decenoic acid 217 mg/L nih.gov

To enhance the production of the target molecule, significant metabolic engineering of the host strain is required. This involves the introduction of desired enzymatic activities and the elimination or downregulation of competing metabolic pathways.

A key strategy is the creation of chimeric enzymes to improve catalytic efficiency and electron coupling. For example, a fusion protein of CYP153A monooxygenase and a P450 BM3 reductase domain was shown to be three times more efficient than other redox component sets for the hydroxylation of dodecanoic acid. nih.gov Further improvements can be achieved through directed evolution of enzymes to enhance their activity and stability. For instance, mutants of CYP153A have been identified that show improved product formation. researchgate.netnih.gov

Another critical aspect of pathway engineering is managing substrate transport and product toxicity . The low water solubility of fatty acid substrates can be a limiting factor. nih.gov To address this, strategies like co-expressing outer membrane transport systems (e.g., AlkL) have been employed to increase substrate transfer into the cell, resulting in a threefold increase in product yields in some systems. nih.gov

Furthermore, blocking competing pathways is essential to direct metabolic flux towards the desired product. In the context of producing unsaturated fatty acids, this often involves deleting genes associated with fatty acid degradation (β-oxidation), such as fadB, fadJ, and fadR in E. coli. mdpi.compreprints.org For the synthesis of 10-hydroxy-2-decenoic acid, a related compound, the β-oxidation pathway of E. coli was modified, and different homologues of enzymes like FadD, FadE, and YdiI were analyzed to optimize the conversion of decanoic acid to the trans-2-decenoic acid precursor. researchgate.netnih.gov

Scaling up the fermentation process from laboratory flasks to industrial bioreactors presents several challenges that must be addressed through careful process design and optimization. Key factors include maintaining optimal physical and chemical conditions such as temperature, pH, and dissolved oxygen, as well as managing substrate feeding and product removal.

For the production of hydroxy fatty acids, fed-batch strategies in stirred-tank bioreactors are commonly used. nih.gov In one study, a 1-liter stirred-tank fed-batch bioreactor was used for the conversion of dodecanoic acid. nih.gov To overcome the poor water solubility of the fatty acid substrate and potential product inhibition, a two-liquid-phase system can be implemented. nih.gov This approach, using an organic phase to dissolve the substrate and extract the product, allows for increased mass transfer and ensures maximal substrate availability for the microbial cells. nih.gov

Optimization of fermentation parameters is crucial for maximizing product titers. Studies on the production of the related compound trans-2-decenoic acid in an engineered E. coli strain identified several key parameters.

ParameterOptimal Condition
Seed Culture Time20 h
Culture Temperature37 °C
Inoculation Amount1%
Induction Temperature30 °C
Substrate Flow0.15 g/L
Inducer Concentration5.60 g/L
MnCl₂ Concentration0.10 mM

Data from the optimization of trans-2-decenoic acid production. researchgate.net

Under these optimized conditions, the production of trans-2-decenoic acid reached 1.982 g/L. researchgate.net While not directly for (2E)-11-hydroxy-2-dodecenoic acid, this demonstrates the significant impact of process optimization on the final product yield.

Enzymatic Biocatalysis for Selective Synthesis

Enzymatic biocatalysis, using either whole microbial cells or isolated enzymes, offers high selectivity and operates under mild conditions, making it an attractive method for synthesizing fine chemicals. researchgate.netnih.gov

Whole-cell biocatalysis is a widely used and cost-effective approach for producing hydroxy fatty acids. nih.govchemrxiv.org Using the entire microorganism as a catalyst eliminates the need for costly enzyme purification and provides the necessary cofactors (like NADPH for P450 enzymes) and their regeneration systems intrinsically. chemrxiv.org

The production of ω-hydroxy dodecanoic acid has been successfully demonstrated using a bacterial P450 monooxygenase-based whole-cell biocatalyst with E. coli. nih.gov In this system, resting cells are used, and a carbon source like glucose or glycerol (B35011) is fed periodically to keep the cells metabolically active and maintain their energy charge. nih.gov This approach yielded 1.2 g/L of ω-hydroxy dodecanoic acid from 10 g/L of dodecanoic acid. nih.gov

Similarly, the synthesis of 10-hydroxy-2-decenoic acid has been achieved via a two-step whole-cell catalysis process in engineered E. coli. researchgate.netnih.gov This involves the initial conversion of decanoic acid to trans-2-decenoic acid, followed by a terminal hydroxylation step catalyzed by a P450 enzyme. researchgate.netnih.gov Challenges in whole-cell systems include limited mass transfer of substrates and products across the cell membrane and potential toxicity of the product to the host cells. chemrxiv.org To overcome these issues, cell permeabilization techniques using agents like Triton X-100 and Tween-80 have been explored to enhance the conversion rate of intermediate products. nih.govresearchgate.net

While whole-cell systems are often preferred for their cost-effectiveness, using isolated enzymes offers several advantages, such as eliminating side reactions from other endogenous enzymes and mitigating issues of cell toxicity. chemrxiv.org The primary enzymes of interest for producing this compound would be cytochrome P450 monooxygenases or other hydroxylases capable of selective C-H bond activation. nih.gov

A significant drawback of using isolated enzymes is the high cost of purification and the need to supply expensive cofactors externally. nih.gov Peroxygenases are being explored as an alternative to P450s as they utilize hydrogen peroxide (H₂O₂), which is more cost-effective than the NAD(P)H and complex reductase systems required by P450s. nih.gov However, the stability of these enzymes, particularly their sensitivity to high H₂O₂ concentrations, remains a challenge. nih.gov

Directed Evolution and Enzyme Engineering for Improved Performance

The performance of enzymes is paramount to the efficiency of any biocatalytic process. Directed evolution and enzyme engineering are powerful tools used to tailor enzymes for specific industrial applications, enhancing their activity, stability, and selectivity. nobelprize.orgmdpi.com These techniques involve iterative cycles of gene mutation and screening to identify enzyme variants with desired improvements. mdpi.com

For the synthesis of hydroxy fatty acids like this compound, the focus of enzyme engineering often lies in improving the catalytic efficiency and substrate specificity of the involved enzymes, such as cytochrome P450 monooxygenases. nih.gov These enzymes are crucial for the hydroxylation step in the biosynthetic pathway. nih.gov

Key Strategies in Enzyme Engineering:

Rational Design: This approach utilizes detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.govnih.gov By identifying key amino acid residues in the active site, researchers can modify the enzyme to better accommodate the substrate or to enhance its catalytic activity. nih.gov

Directed Evolution: This method mimics natural evolution in a laboratory setting. It involves creating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to select for variants with improved properties. nobelprize.orgmdpi.com This is particularly useful when detailed structural information is lacking.

Semi-Rational Design: This hybrid approach combines the strengths of both rational design and directed evolution. It uses available structural and functional data to target specific regions of the enzyme for mutagenesis, thereby creating smaller, more focused mutant libraries for screening. mdpi.com

In the context of producing this compound, researchers have successfully employed directed evolution to enhance the performance of cytochrome P450 enzymes. For instance, through redox partner engineering and directed evolution, the optimal combination of a CYP153AMaq Q129R/V141L mutant with the redox partner FdR0978/Fdx0338 was identified for improved 10-HDA production in Escherichia coli. nih.gov

Table 1: Examples of Enzyme Engineering for Improved Performance

Enzyme Type Engineering Strategy Improvement Host Organism
Cytochrome P450 Monooxygenase Directed Evolution & Redox Partner Engineering Enhanced 10-HDA production Escherichia coli
Pectate Lyase Rational Design Increased alkaline tolerance and activity Bacillus sp.

Metabolic Engineering Strategies for Host Organisms

Metabolic engineering involves the purposeful modification of cellular and metabolic networks to achieve specific objectives, such as the overproduction of a desired chemical. acs.org This is a cornerstone of developing efficient microbial cell factories for the production of compounds like this compound. illinois.edunih.gov

For the production of this compound, this would involve overexpressing genes such as those for thioesterases and cytochrome P450 monooxygenases. In one study, the heterologous thioesterase UaFatB1 was introduced into E. coli to hydrolyze trans-2-decenoyl ACP, a key precursor for 10-HDA. nih.gov Subsequently, the bacterial cytochrome P450 enzyme CYP153AMaq was employed to catalyze the terminal hydroxylation of trans-2-decenoic acid. nih.gov

To further enhance the production of the target compound, it is often necessary to eliminate or downregulate metabolic pathways that compete for the same precursors or that lead to the formation of undesirable byproducts. nih.gov For instance, in the production of succinic acid in Saccharomyces cerevisiae, deleting genes responsible for ethanol (B145695) biosynthesis led to increased succinic acid production. nih.gov

In the context of fatty acid-derived chemicals, a common competing pathway is β-oxidation, the process by which fatty acids are broken down. Deleting key genes in this pathway, such as fadB in E. coli, can prevent the degradation of the fatty acid intermediates and products, thereby increasing the final yield. nih.gov Similarly, in the engineering of S. cerevisiae for second-generation ethanol production, the deletion of genes involved in xylitol (B92547) production (GRE3 and SOR1) resulted in a higher ethanol yield. nih.gov

The rational design of microbial cell factories involves a systems-level approach to metabolic engineering, often guided by computational modeling and "design-build-test-learn" cycles. illinois.edunih.gov This strategy aims to create a microbial host that is highly optimized for the production of a specific chemical. nih.gov

The process typically begins with the selection of a suitable host organism, with E. coli and S. cerevisiae being common choices due to their well-characterized metabolisms and available genetic tools. acs.org The next step is to introduce the biosynthetic pathway for the target chemical, which may involve genes from different organisms. nih.gov

Systems metabolic engineering is then applied to improve the performance of the engineered strain. This can include optimizing the expression levels of pathway genes, eliminating competing pathways, and improving the supply of necessary cofactors and precursors. nih.gov For example, enhancing the export of intracellular succinic acid by introducing a malic acid transporter from another yeast species successfully improved succinic acid production in engineered S. cerevisiae. nih.gov

Table 2: Metabolic Engineering Strategies for Enhanced Production

Target Product Host Organism Engineering Strategy Result
10-Hydroxy-2-decenoic acid Escherichia coli Overexpression of thioesterase and P450 monooxygenase. nih.gov Production of 18.8 mg/L 10-HDA. nih.gov
trans-2-Decenoic acid Escherichia coli Deletion of fadB and overexpression of a transporter. nih.gov 93.1 ± 1.3% conversion rate. nih.gov
Succinic Acid Saccharomyces cerevisiae Deletion of succinic acid dehydrogenase and ethanol biosynthesis genes. nih.gov Increased succinic acid production. nih.gov

Integration of this compound Production into Biorefinery Concepts

Lignocellulosic biomass, a key feedstock for second-generation biorefineries, is an abundant and renewable resource. mdpi.com The production of fatty acid-derived chemicals can be integrated into biorefineries that process such feedstocks. nih.gov For example, sugars derived from the hydrolysis of cellulose (B213188) and hemicellulose can be used as the carbon source for microbial fermentation to produce this compound.

The development of microbial cell factories capable of utilizing various components of lignocellulosic hydrolysates, including different sugars and even inhibitory compounds like acetate, is crucial for successful integration. nih.gov By engineering robust microorganisms, the production of valuable chemicals like this compound can become an integral part of a sustainable and profitable biorefinery.

Ecological Roles and Environmental Interactions of 2e 11 Hydroxy 2 Dodecenoic Acid

Role in Inter-species Chemical Communication (e.g., quorum sensing)

Chemical communication is a fundamental process that governs the behavior of microorganisms. A key mechanism in this communication is quorum sensing, where bacteria produce and detect small signaling molecules to coordinate collective actions.

Diffusible Signal Factor (DSF) Family Analogues

(2E)-11-hydroxy-2-dodecenoic acid is structurally related to the Diffusible Signal Factor (DSF) family of quorum sensing signals. The archetypal DSF, cis-11-methyl-2-dodecenoic acid, is produced by the plant pathogen Xanthomonas campestris. Another well-studied member is cis-2-dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), produced by members of the Burkholderia cepacia complex. These cis-isomers are established regulators of virulence and biofilm formation in a variety of bacteria.

While the focus has been on cis-isomers, the existence of the trans-isomer, this compound, suggests a potential, albeit likely different, role in chemical signaling. The geometric configuration of the double bond is critical for the biological activity of these molecules. Studies on related compounds have shown that the trans-isomers are often significantly less active or may even have antagonistic effects compared to their cis-counterparts. However, the specific activity of this compound as a DSF analogue requires further direct investigation.

Modulation of Biofilm Formation and Dispersion

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The formation and dispersion of biofilms are tightly regulated processes, often controlled by quorum sensing signals like those in the DSF family.

DSF and its analogues are known to influence biofilm architecture. For instance, they can trigger the dispersal of established biofilms, a process that allows bacteria to colonize new surfaces. Given the structural similarity, it is plausible that this compound could play a role in modulating biofilm dynamics. Its specific effect, whether promoting or inhibiting biofilm formation or dispersion, remains to be elucidated through targeted research.

Contribution to Plant-Microbe and Host-Pathogen Interactions

The interplay between microorganisms and their hosts, be it plants or animals, is often mediated by a complex chemical dialogue. DSF family signals are key players in these interactions, regulating the expression of virulence factors in pathogenic bacteria. For example, in Xanthomonas campestris, DSF signaling is crucial for the production of extracellular enzymes and polysaccharides that are essential for its pathogenicity in plants.

The potential for this compound to influence these interactions is an area of active inquiry. Its presence could modulate the virulence of plant or animal pathogens, potentially by interfering with the signaling pathways of more active cis-isomers or by having a direct effect on the host's immune response. Understanding its precise role is critical for developing strategies to manage microbial diseases in agriculture and medicine.

Biodegradation Pathways and Environmental Fate Studies

The persistence and impact of signaling molecules in the environment are determined by their susceptibility to degradation. The biodegradation pathways of fatty acid-based signals are of particular interest as they dictate the duration and range of their signaling activity.

Detection in Environmental Samples and Ecological Impact Assessments

The detection of signaling molecules in natural environments provides direct evidence of their ecological relevance. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to identify and quantify these compounds in complex environmental matrices like soil, water, and plant tissues.

To date, there are no published reports specifically documenting the detection of this compound in environmental samples. Consequently, its natural concentration levels and any associated ecological impacts remain unknown. Future research efforts focused on developing sensitive detection methods and applying them to environmental surveys will be crucial for assessing the ecological footprint of this and other related signaling molecules.

Future Research Directions and Unexplored Avenues for 2e 11 Hydroxy 2 Dodecenoic Acid

Discovery of Novel Biological Activities and Molecular Targets

A primary avenue for future research is the systematic exploration of the biological activities of (2E)-11-hydroxy-2-dodecenoic acid. Its structural similarity to other bioactive fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) found in royal jelly, suggests it may possess a range of valuable pharmacological effects. nih.govresearchgate.net 10-HDA has been shown to exhibit antitumor, anti-inflammatory, neurogenic, and estrogenic properties. nih.govresearchgate.netnih.gov Future studies should investigate whether this compound shares these activities or possesses unique bioactivities.

Initial research could focus on screening the compound for effects on cell proliferation, inflammation pathways, and neuronal development. For instance, studies have demonstrated that certain fatty acids in royal jelly can stimulate the mineralization of osteoblastic cells and activate estrogen receptors, suggesting a potential role in bone metabolism. nih.gov Investigating similar effects for this compound could open new therapeutic possibilities.

Identifying the specific molecular targets is crucial for understanding its mechanism of action. Research on 10-HDA has implicated Target of Rapamycin (TOR) signaling in its longevity-promoting effects in C. elegans. nih.gov Future research could explore whether this compound interacts with the TOR pathway or other key cellular signaling pathways.

Table 1: Potential Biological Activities and Molecular Targets for Future Investigation

Potential Biological Activity Potential Molecular Target(s) Rationale based on Similar Compounds (e.g., 10-HDA)
AnticancerApoptosis pathways, Tubulin10-HDA exhibits antitumor activity. nih.govresearchgate.net
Anti-inflammatoryCyclooxygenase (COX), Lipoxygenase (LOX)10-HDA has known anti-inflammatory properties. nih.gov
Neurogenesis/NeuroprotectionBrain-Derived Neurotrophic Factor (BDNF) pathways10-HDA has been reported to have neurogenic effects. researchgate.net
Bone MetabolismEstrogen Receptors (ERα, ERβ)Fatty acids in royal jelly show estrogenic activity and affect osteoblasts. nih.gov
LongevityTarget of Rapamycin (TOR) signaling, Insulin (B600854)/IGF-1 signaling10-HDA extends lifespan in C. elegans via TOR signaling. nih.gov

Development of Advanced Synthetic Methodologies and Process Intensification

The advancement of synthetic chemistry offers opportunities to develop more efficient, stereoselective, and environmentally friendly methods for producing this compound. While various synthetic routes exist for similar hydroxy fatty acids, including multi-step chemical syntheses and one-pot tandem processes, these can be improved. researchgate.netnih.gov

Future research should focus on the principles of process intensification , which aims to create dramatically smaller, safer, and more energy-efficient processes. unito.it Key areas for development include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous-flow systems can improve reaction control, enhance safety, and simplify scale-up. unito.it

Enabling Technologies: The use of alternative energy sources like microwaves (MW) and ultrasound (US) can accelerate reaction rates and improve yields. unito.it For example, a continuous MW-assisted hydrogenation protocol has been successfully developed for other molecules. unito.it

Catalysis: Developing novel catalysts, including biocatalysts or highly selective metal catalysts, could enable more direct and stereospecific synthesis, reducing the need for protecting groups and purification steps.

Table 2: Comparison of Synthetic Methodologies

Methodology Description Potential Advantages for this compound Synthesis
Traditional Batch Synthesis Multi-step reactions carried out in large vessels.Established procedures for similar molecules. nih.gov
One-Pot Tandem Processes Multiple reaction steps occur in a single reactor without isolating intermediates.Increased efficiency, reduced waste. A one-pot synthesis for 10H2DA-EE has been reported. researchgate.net
Continuous Flow Synthesis Reagents are continuously pumped through a reactor.Superior heat and mass transfer, improved safety and scalability, easier automation. unito.it
Ultrasound/Microwave-Assisted Synthesis Use of sonic or microwave energy to drive reactions.Drastically reduced reaction times, potential for novel reaction pathways. unito.it
Biocatalysis Use of enzymes or whole organisms to perform chemical transformations.High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced environmental impact. nih.gov

Optimization of Biotechnological Production Systems for Industrial Scale

Biotechnological production offers a promising alternative to chemical synthesis for generating this compound. Whole-cell biocatalysts, particularly engineered strains of Escherichia coli or yeast like Candida tropicalis, can be designed to produce ω-hydroxy fatty acids from renewable feedstocks. nih.govnih.gov

Future research should focus on overcoming current bottlenecks in these systems to achieve industrial-scale production. nih.gov Key optimization strategies include:

Metabolic Engineering: Enhancing the expression and efficiency of key enzymes, such as P450 monooxygenases, which are crucial for terminal hydroxylation. nih.govnih.gov This can involve creating fusion proteins to improve electron transfer and efficiency. nih.gov

Cofactor Regeneration: Ensuring a sufficient supply of reducing equivalents like NAD(P)H is critical for the activity of P450 enzymes. Overexpressing enzymes like glucose dehydrogenase can regenerate these cofactors. nih.govacs.org

Improving Substrate Uptake and Product Export: Overcoming the low solubility of fatty acid substrates and the potential toxicity of the hydroxylated products is essential. nih.gov Co-expression of outer membrane transporters (e.g., AlkL) can enhance substrate uptake. nih.gov

Process Optimization: Developing two-phase fermentation systems, where the product is continuously extracted into an organic phase, can minimize product toxicity and simplify downstream processing. nih.gov

Application of Integrated Omics Technologies (Genomics, Proteomics, Metabolomics)

To fully understand the biological significance of this compound, a systems-level approach using integrated omics technologies is necessary. These technologies provide a comprehensive view of the molecular changes induced by the compound in biological systems. nih.govmdpi.com

Genomics and Transcriptomics (RNA-Seq): These methods can identify which genes and pathways are activated or suppressed in response to treatment with this compound. This can provide clues to its mechanism of action and potential off-target effects. Studies on royal jelly have used RNA sequencing to determine modifications in gene expression profiles. nih.gov

Proteomics: By analyzing changes in the entire set of proteins, proteomics can reveal the compound's impact on cellular machinery. nih.gov This can help in identifying direct protein targets and downstream signaling events. For example, proteomic analysis of royal jelly has been used to identify its complex protein composition. nih.gov

Metabolomics: As the comprehensive analysis of all small-molecule metabolites, metabolomics can create a "fingerprint" of the biochemical state of a cell or organism. nih.govdrugdiscoverynews.com This can be used to understand how this compound is metabolized and how it alters endogenous metabolic pathways. nih.gov

The integration of these omics datasets can provide a holistic understanding of the compound's function, from gene to protein to metabolic outcome.

Computational and Modeling Approaches for Mechanism Prediction and Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery process and reduce the costs associated with experimental work. mdpi.com These approaches can be applied to this compound in several ways:

Target Prediction: In silico methods can screen the structure of this compound against databases of known protein structures to predict potential biological targets.

Molecular Docking and Dynamics: These simulations can model the interaction between the compound and its predicted targets at an atomic level. This helps in understanding the binding affinity and mechanism of action, and can explain why it might be selective for certain proteins.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, QSAR models can be built to correlate chemical structure with biological activity. These models can then be used to rationally design new, more potent, or more selective compounds. mdpi.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify promising drug candidates early in the development process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.